2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17644779
InChI: InChI=1S/C17H20N2O2/c1-13-3-2-4-15(11-13)19-17(20)12-21-16-7-5-14(6-8-16)9-10-18/h2-8,11H,9-10,12,18H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide

CAS No.:

Cat. No.: VC17644779

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide -

Specification

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C17H20N2O2/c1-13-3-2-4-15(11-13)19-17(20)12-21-16-7-5-14(6-8-16)9-10-18/h2-8,11H,9-10,12,18H2,1H3,(H,19,20)
Standard InChI Key FLAZYNMEKNSLED-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)CCN

Introduction

Structural and Chemical Properties

Molecular Architecture

2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide features a central acetamide group (-NH-C(=O)-) linked to a phenoxy moiety substituted with a 2-aminoethyl side chain (-CH2-CH2-NH2) at the para position. The N-(3-methylphenyl) group introduces steric and electronic modifications that influence solubility and target affinity. The molecular formula is theorized as C17H20N2O2, with a molecular weight of 284.35 g/mol, based on structural analogs .

Key Functional Groups:

  • Acetamide core: Facilitates hydrogen bonding with biological targets.

  • Phenoxy group: Enhances lipophilicity and membrane permeability.

  • Aminoethyl side chain: Provides a site for protonation, enabling interactions with acidic residues in enzymes or receptors.

Synthetic Routes

The synthesis of 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide likely follows a multi-step protocol analogous to related phenoxyacetamides :

Step 1: Phenoxy Intermediate Formation
4-(2-Aminoethyl)phenol reacts with chloroacetyl chloride in the presence of a weak base (e.g., K2CO3) to form 2-chloro-N-(4-(2-aminoethyl)phenyl)acetamide.

Step 2: Amide Coupling
The intermediate undergoes nucleophilic substitution with 3-methylphenylamine under reflux conditions, yielding the final product.

Optimization Strategies:

  • Use of anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis.

  • Stoichiometric ratios of 1.2:1 for acylating agents to minimize byproducts.

Biological Activity and Mechanisms

Hypothesized Pharmacological Targets

While direct studies on this compound are sparse, structurally similar acetamides exhibit activity against:

TargetPotential EffectSupporting Evidence
PPAR-α/γ receptorsModulation of glucose/lipid metabolismDual agonism in related compounds
Serotonin receptorsAntidepressant/neuroprotective activityStructural analogs
Kinases (e.g., MAPK)Antiproliferative effects in cancer modelsPhenoxyacetamide derivatives

In Vitro and Preclinical Insights

Antidiabetic Potential:
Zwitterionic acetamide derivatives, such as those described in PPAR-α/γ dual agonist studies, demonstrate significant glucose-lowering effects in db/db mouse models . The aminoethyl group in 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide may similarly enhance receptor binding, though stability under acidic conditions requires validation.

Neuroprotective Activity:
Compounds with phenoxyacetamide backbones reduce neuroinflammation in Alzheimer’s models by inhibiting amyloid-β aggregation. The aminoethyl side chain could potentiate blood-brain barrier penetration, a critical factor for central nervous system efficacy .

Comparative Analysis with Structural Analogs

Modifications and Activity Trends

The table below contrasts 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide with related compounds:

CompoundStructural VariationBiological Activity
2-[4-(1-aminoethyl)phenoxy]-acetamideAmino group position (1° vs. 2°)Reduced PPAR-γ affinity
N-(4-methylphenyl) analogsMethyl substitution (para vs. meta)Enhanced metabolic stability
Zwitterionic derivativesIntroduction of carboxylate groupsImproved solubility and target engagement

Stability and Pharmacokinetics

Replacement of heterocyclic rings (e.g., oxadiazole) with amide groups, as seen in PPAR agonist optimization , improves acid stability—a consideration for oral bioavailability. Industrial-scale production would require automated reactors to control exothermic reactions during acylation.

Research Gaps and Future Directions

Unresolved Questions

  • Target Specificity: Whether the aminoethyl group confers selectivity for PPAR isoforms or off-target receptors.

  • Metabolic Fate: Hepatic clearance pathways and metabolite toxicity profiles remain uncharacterized.

Proposed Studies

  • Molecular Docking Simulations: To predict binding affinities for PPAR-γ and serotonin receptors.

  • In Vivo Efficacy Trials: Using diabetic or neurodegenerative rodent models to quantify glucose-lowering or neuroprotective effects.

  • Stability Assays: Assessing compound integrity under physiological pH conditions.

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